
3-Iodo-1-methyl-1H-indazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Iodo-1-methyl-1H-indazol-4-amine: is a chemical compound with the molecular formula C8H8IN3 . It belongs to the class of indazole derivatives, which are known for their diverse biological activities. This compound is characterized by the presence of an iodine atom at the third position, a methyl group at the first position, and an amine group at the fourth position of the indazole ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-1-methyl-1H-indazol-4-amine typically involves the iodination of 1-methyl-1H-indazole-4-amine. One common method includes the use of iodine and a suitable oxidizing agent under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and yields, making it suitable for large-scale production. The use of automated systems and advanced purification techniques ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Iodo-1-methyl-1H-indazol-4-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form deiodinated products.
Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form biaryl derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted indazole derivatives.
Oxidation Products: Indazole oxides.
Reduction Products: Deiodinated indazole derivatives.
Applications De Recherche Scientifique
3-Iodo-1-methyl-1H-indazol-4-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 3-Iodo-1-methyl-1H-indazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and proteins, leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-1H-indazole-4-amine: Lacks the iodine substituent, leading to different chemical and biological properties.
3-Bromo-1-methyl-1H-indazol-4-amine: Similar structure but with a bromine atom instead of iodine, which can affect its reactivity and biological activity.
3-Chloro-1-methyl-1H-indazol-4-amine: Contains a chlorine atom, resulting in different physicochemical properties.
Uniqueness
3-Iodo-1-methyl-1H-indazol-4-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions with biological targets. The iodine atom can enhance the compound’s ability to participate in halogen bonding, potentially leading to stronger interactions with proteins and other biomolecules.
Propriétés
Formule moléculaire |
C8H8IN3 |
|---|---|
Poids moléculaire |
273.07 g/mol |
Nom IUPAC |
3-iodo-1-methylindazol-4-amine |
InChI |
InChI=1S/C8H8IN3/c1-12-6-4-2-3-5(10)7(6)8(9)11-12/h2-4H,10H2,1H3 |
Clé InChI |
JDLKNJDGXFZRCX-UHFFFAOYSA-N |
SMILES canonique |
CN1C2=CC=CC(=C2C(=N1)I)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


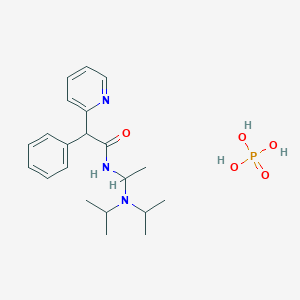
![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
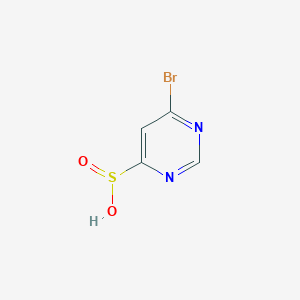
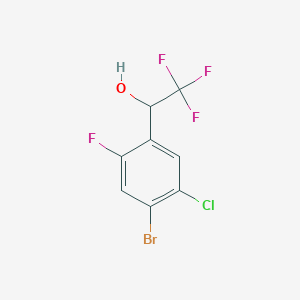
![Benzo[b]thiophene-5-carboximidamide](/img/structure/B13120608.png)
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
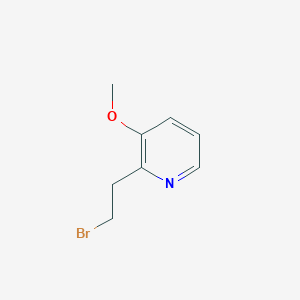

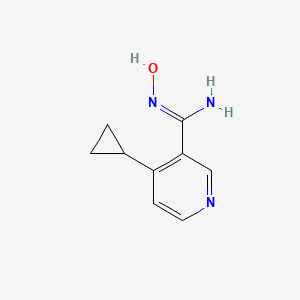
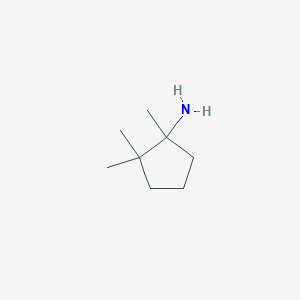
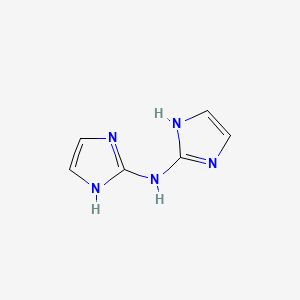
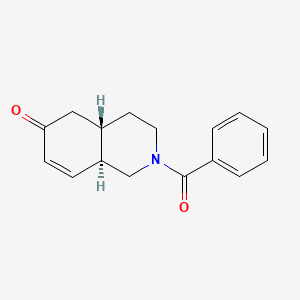
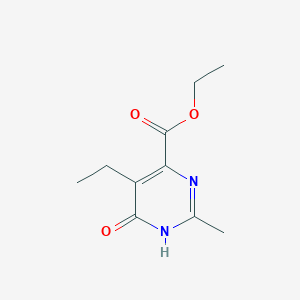
![(2S)-2-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]-1-phenylmethoxycarbonylpiperazine-2-carboxylic acid](/img/structure/B13120673.png)
